molecular formula C6H9ClN2 B2481874 Pyridin-2-ylmethanamine hydrochloride CAS No. 84359-11-5

Pyridin-2-ylmethanamine hydrochloride

Cat. No.: B2481874
CAS No.: 84359-11-5
M. Wt: 146.61
InChI Key: WOXFMYVTSLAQMO-UHFFFAOYSA-N
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Description

Overview of Pyridine-Based Amines in Contemporary Organic Chemistry

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, holds a privileged position in medicinal and organic chemistry. nih.govrsc.org As an isostere of benzene, it is a core component in more than 7,000 existing drug molecules and is a precursor for numerous pharmaceuticals and agrochemicals. nih.gov The incorporation of an amine group onto a pyridine scaffold gives rise to pyridine-based amines, a class of compounds with enhanced chemical versatility. This functionalization provides a reactive handle for constructing more complex molecular architectures and introduces the capacity to act as ligands for metal ions.

The presence of both the aromatic pyridine ring and the nucleophilic amino group allows these compounds to participate in a wide array of chemical transformations. They are fundamental building blocks in the synthesis of molecules with diverse pharmacological properties, including antimicrobial, antiviral, and anticancer agents. nih.govnih.gov The pyridine nitrogen and the exocyclic amine can together or independently coordinate with metal centers, making pyridine-based amines essential in the development of catalysts and functional materials.

Significance of Pyridin-2-ylmethanamine (B45004) as a Core Chemical Scaffold

Pyridin-2-ylmethanamine, also known by the common name 2-Picolylamine, is the parent amine of the hydrochloride salt. wikipedia.orgnist.gov It is a particularly important structural motif in coordination chemistry and synthetic organic chemistry. Its significance stems from its function as a common bidentate ligand, where both the pyridine nitrogen and the aminomethyl nitrogen can bind to a single metal center, forming a stable five-membered chelate ring. wikipedia.org

This chelating ability makes Pyridin-2-ylmethanamine a valuable scaffold for designing complex molecules with specific functions. It is a precursor to more elaborate multidentate ligands, such as tris(2-pyridylmethyl)amine (B178826). wikipedia.org A notable application is in catalysis; for instance, it is a component of Baratta's catalyst, RuCl2(PPh3)2(ampy) (where ampy is 2-picolylamine), which is used for transfer hydrogenation reactions. wikipedia.org Furthermore, iron complexes derived from this scaffold, such as [Fe(pyCH2NH2)3]2+, are known to exhibit spin crossover behavior, a property of interest in the development of molecular switches and data storage materials. wikipedia.org

Below is a table detailing the key chemical properties of Pyridin-2-ylmethanamine hydrochloride.

PropertyValue
IUPAC Name pyridin-2-ylmethanamine;hydrochloride nih.gov
Molecular Formula C₆H₉ClN₂ nih.gov
Molecular Weight 144.60 g/mol nih.gov
CAS Number 84359-11-5 nih.gov
Topological Polar Surface Area 38.9 Ų nih.gov

Research Trajectories and Academic Relevance of this compound

The academic and industrial relevance of this compound is evident in its diverse applications and ongoing research. Its primary role is as a stable, easy-to-handle precursor to the free amine, Pyridin-2-ylmethanamine, for use in various synthetic applications.

Current research trajectories involving this scaffold can be categorized as follows:

Synthetic Intermediates: Patent literature demonstrates the use of Pyridin-2-ylmethanamine and its salts as crucial intermediates in the multi-step synthesis of complex organic molecules, particularly for the development of novel pharmaceutical agents. google.comgoogle.com

Catalysis: Research continues to explore new transition metal complexes incorporating Pyridin-2-ylmethanamine as a ligand for various catalytic transformations. The ability to fine-tune the electronic and steric properties of the ligand by modifying the pyridine ring or the amine group allows for the development of catalysts with improved activity and selectivity.

Materials Science: The spin crossover properties of its iron complexes continue to attract interest in the field of molecular materials. wikipedia.org Research is focused on designing new materials with tunable magnetic and optical properties for applications in sensors and molecular electronics.

Medicinal Chemistry: Given the prevalence of the pyridine scaffold in approved drugs, there is significant academic interest in using Pyridin-2-ylmethanamine as a starting point for creating new libraries of compounds for biological screening against a wide range of diseases. nih.govnih.gov

The following table summarizes the primary areas of research where Pyridin-2-ylmethanamine and its hydrochloride salt are actively employed.

Research AreaApplication of Scaffold
Coordination Chemistry Bidentate ligand for forming stable metal complexes. wikipedia.org
Homogeneous Catalysis Component of catalysts for reactions like transfer hydrogenation. wikipedia.org
Materials Science Precursor for spin crossover materials and molecular switches. wikipedia.org
Pharmaceutical Synthesis Building block for creating complex, biologically active molecules. google.comgoogle.com

Properties

IUPAC Name

pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQURYZPUHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638231
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-11-5
Record name NSC142564
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyridin 2 Ylmethanamine Hydrochloride and Its Derivatives

Nucleophilic Substitution Approaches in Aminomethylpyridine Synthesis

Nucleophilic substitution reactions represent a fundamental and direct approach for the introduction of the aminomethyl group onto a pyridine (B92270) ring. These methods typically involve the displacement of a leaving group on the methyl carbon of a pyridine derivative by an amine nucleophile.

A classic example of this approach is the reaction of 2-(halomethyl)pyridine with an amine. For instance, 2-(chloromethyl)pyridine (B1213738) can react with ammonia (B1221849) or a primary amine to yield the corresponding pyridin-2-ylmethanamine (B45004) derivative. However, a significant drawback of using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To circumvent the issue of multiple alkylations, the Gabriel synthesis offers a more controlled alternative for preparing primary amines. masterorganicchemistry.comwikipedia.org This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction. masterorganicchemistry.com In the context of pyridin-2-ylmethanamine synthesis, 2-(halomethyl)pyridine is reacted with potassium phthalimide to form N-(pyridin-2-ylmethyl)phthalimide. Subsequent cleavage of the phthalimide group, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure) or acid hydrolysis, liberates the desired primary amine, pyridin-2-ylmethanamine. masterorganicchemistry.comwikipedia.org This method is advantageous for its high yields and the exclusive formation of the primary amine. wikipedia.org

Another nucleophilic substitution strategy involves the reaction of 2-substituted pyridine derivatives with nitroalkanes. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can react with nitromethane (B149229) in the presence of a base like potassium tert-butoxide to form 3-chloro-2-nitromethyl-5-trifluoromethylpyridine. google.com The nitro group can then be reduced to an amino group to yield the corresponding aminomethylpyridine derivative. google.com

Reductive Amination Strategies for Pyridine-2-carbaldehyde Derivatives

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including pyridin-2-ylmethanamine and its derivatives. wikipedia.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine in the same reaction vessel. acsgcipr.org The carbonyl precursor for pyridin-2-ylmethanamine is pyridine-2-carbaldehyde.

The process begins with the condensation of pyridine-2-carbaldehyde with an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine intermediate. This intermediate is then reduced in situ to the target aminomethylpyridine. A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH4) : A mild and selective reducing agent.

Sodium cyanoborohydride (NaBH3CN) : Particularly effective for reductive aminations as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing for the efficient formation of the imine before reduction. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) : Another mild and selective reagent, often used as a less toxic alternative to sodium cyanoborohydride. masterorganicchemistry.com

Catalytic Hydrogenation : Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is also a common method for the reduction step. acsgcipr.org

A key advantage of reductive amination is its "one-pot" nature, which simplifies the experimental procedure and often leads to high yields. wikipedia.org The reaction conditions are generally mild, making it compatible with a wide range of functional groups. wikipedia.org For instance, a patent describes the reductive amination between a cyanohydrin derivative and a pyridin-2-yl-methylamine in the presence of sodium cyanoborohydride. google.com

Carbonyl PrecursorAmineReducing AgentProductReference
Pyridine-2-carbaldehydeAmmoniaNaBH3CNPyridin-2-ylmethanamine masterorganicchemistry.com
Pyridine-2-carbaldehydeMethylamineNaBH(OAc)3N-Methyl-pyridin-2-ylmethanamine masterorganicchemistry.com
Substituted Pyridine-2-carbaldehydeVarious AminesCatalytic Hydrogenation (Pd/C, H2)Substituted Pyridin-2-ylmethanamine Derivatives acsgcipr.org
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]-hydroxyacetonitrile(6-methyl-amino-5-methylpyridin-2-yl)methylamineSodium cyanoborohydrideComplex aminomethylpyridine derivative google.com

Transition Metal-Catalyzed Coupling Reactions in Aminomethylpyridine Construction

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these methodologies have been successfully applied to the synthesis of pyridin-2-ylmethanamine derivatives.

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While it is primarily used for the arylation of amines, its principles can be adapted for the synthesis of aminomethylpyridines. This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base.

For the synthesis of pyridin-2-ylmethanamine derivatives, this could involve the coupling of a 2-halopyridine with an aminomethyl equivalent or the coupling of a 2-(aminomethyl)halopyridine with another molecule. The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand for the palladium catalyst, which plays a crucial role in the catalytic cycle.

Hydrogenation Techniques for Pyridine-2-carbonitrile (B1142686) Precursors

The catalytic hydrogenation of pyridine-2-carbonitrile (also known as 2-cyanopyridine) is a direct and efficient route to pyridin-2-ylmethanamine. This method involves the reduction of the nitrile functional group to a primary amine using hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C) : A widely used and effective catalyst for nitrile reduction.

Raney nickel (Ra-Ni) : A cost-effective and highly active catalyst.

Rhodium and Platinum catalysts : Also used, though often for more specialized applications.

The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a pressurized atmosphere of hydrogen. The efficiency and selectivity of the hydrogenation can be influenced by factors such as catalyst choice, solvent, temperature, and hydrogen pressure. One study reported the selective hydrogenation of pyridine derivatives using bimetallic palladium-copper or palladium-silver nanoparticles on an alumina (B75360) support, achieving high conversion and selectivity to the corresponding piperidine (B6355638) derivative under mild conditions. Another protocol describes the efficient and selective hydrogenation of nitriles to primary amines using a palladium-based nanoparticle catalyst in water under 1 atm of hydrogen. researchgate.net

PrecursorCatalystConditionsProductReference
Pyridine-2-carbonitrile10% Pd/CH2, MethanolPyridin-2-ylmethanamine
Pyridine-2-carbonitrileRaney NickelH2, Ethanol, NH3Pyridin-2-ylmethanamine google.com
3-Nitro-2,4-lutidineSelenium dioxide, then catalytic hydrogenationMultistep3-Amino-4-methyl-pyridin-2-ylmethanamine derivative nih.gov
Substituted PyridinecarbonitrilesBimetallic Pd-Cu/Al2O360°C, 70 atm H2Substituted Piperidinemethylamines

Synthetic Routes to Substituted Pyridin-2-ylmethanamine Hydrochloride Analogs

The synthesis of substituted this compound analogs often involves the application of the aforementioned methodologies to appropriately substituted pyridine precursors. For instance, starting with a substituted pyridine-2-carbaldehyde or pyridine-2-carbonitrile allows for the introduction of various functional groups onto the pyridine ring.

Transition metal-catalyzed cross-coupling reactions are particularly powerful for creating diversity in substituted pyridin-2-ylmethanamine analogs. Reactions such as the Suzuki-Miyaura coupling , Sonogashira coupling , and Heck coupling can be used to introduce aryl, alkynyl, and alkenyl substituents, respectively, onto a pyridine ring bearing a halo-substituent. nih.govscirp.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgyoutube.com

For example, a 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo a Suzuki cross-coupling reaction with various arylboronic acids to produce a range of 5-aryl-2-methylpyridin-3-amines. nih.gov The amino group can then be further manipulated or the methyl group could potentially be functionalized to an aminomethyl group to yield the desired substituted pyridin-2-ylmethanamine derivative. Similarly, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides a route to 2-amino-3-alkynylpyridines. scirp.org

Protecting Group Chemistry in Pyridin-2-ylmethanamine Synthesis

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is often essential to prevent unwanted side reactions. libretexts.org The amino group of pyridin-2-ylmethanamine is nucleophilic and can interfere with various reaction conditions. Therefore, it may be necessary to temporarily "protect" this group while other transformations are carried out on the molecule.

Common protecting groups for amines include:

Carbamates : Such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These are widely used due to their ease of installation and removal under specific conditions (acidic for Boc, hydrogenolysis for Cbz). masterorganicchemistry.com

Amides : Formed by reaction with acylating agents.

Sulfonamides : Such as the nosyl (Ns) and tosyl (Ts) groups.

The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal without affecting other parts of the molecule. For instance, a patent describes a synthesis where a primary alcohol is activated as a p-toluenesulfonic acid ester, followed by reaction with potassium phthalimide, which serves as a protected form of the amine. google.com The phthalimide group is later removed to reveal the primary amine. google.com In another example, the pyridine nitrogen itself can be protected, for instance with a borane (B79455) group, to prevent side reactions during alkylation steps. researchgate.net

The strategic use of protecting groups allows for the selective functionalization of different parts of the molecule, enabling the synthesis of complex and highly functionalized pyridin-2-ylmethanamine derivatives.

Elucidating the Chemical Reactivity and Transformational Pathways of Pyridin 2 Ylmethanamine Hydrochloride

Acid-Base Equilibria and Protonation Chemistry of the Aminomethyl Moiety

Pyridin-2-ylmethanamine (B45004) is a bifunctional molecule containing two basic nitrogen atoms: the pyridine (B92270) ring nitrogen and the primary amino group of the aminomethyl moiety. cymitquimica.comsmolecule.com The hydrochloride salt form indicates that one of these nitrogen atoms is protonated. The acid-base equilibria of this compound are characterized by two distinct pKa values, corresponding to the protonation of each nitrogen. The pKa values are reported as pK1: 2.31 (+2) and pK2: 8.79 (+1) at 25°C. chemicalbook.com

The pyridine nitrogen is generally less basic than a typical aliphatic amine. uoanbar.edu.iq This is because the lone pair of electrons on the pyridine nitrogen resides in an sp2 hybridized orbital, which has more s-character and is held more tightly to the nucleus compared to the sp3 orbital of an aliphatic amine. uoanbar.edu.iq Protonation of the pyridine nitrogen, however, does not disrupt the aromaticity of the ring. matanginicollege.ac.in In contrast, the primary amine of the aminomethyl group has basicity more typical of an alkylamine.

In acidic conditions, both nitrogen atoms can be protonated. Computational and spectroscopic studies on related substituted 2-pyridinyl moieties have shown that protonation primarily occurs on the pyridine ring nitrogen (N1). nih.gov This initial protonation can act as a "chemical switch," influencing the molecule's reactivity and conformation. nih.gov Further addition of acid can lead to the presence of multiple protonated forms in equilibrium. nih.gov The protonation of the primary amino group significantly reduces its nucleophilicity, which can inhibit its participation in certain reactions. beilstein-journals.org

Table 1: Acid Dissociation Constants (pKa) of Pyridin-2-ylmethanamine

pKa ValueCorresponding MoietyReference
2.31Pyridinium (B92312) ion (C₅H₄NH⁺CH₂NH₂) chemicalbook.com
8.79Aminomethylammonium ion (C₅H₄NCH₂NH₃⁺) chemicalbook.com

Nucleophilic Reactivity of the Primary Amine and Pyridine Nitrogen

The chemical character of Pyridin-2-ylmethanamine is defined by two nucleophilic centers: the exocyclic primary amine and the endocyclic pyridine nitrogen. cymitquimica.comsmolecule.com

Primary Amine Reactivity: The primary amine in the aminomethyl group behaves as a typical nucleophile, similar to other primary alkylamines. It readily participates in reactions involving attack at electrophilic centers. masterorganicchemistry.com For instance, it can react with alkyl halides, though this can lead to multiple alkylations. masterorganicchemistry.com A more controlled method for forming substituted amines is through reductive amination, where the amine first condenses with a carbonyl compound to form an imine, which is then reduced. masterorganicchemistry.comwikipedia.org The nucleophilicity of this primary amine is, however, sensitive to pH. Under acidic conditions, protonation of the amino group diminishes its nucleophilic character, rendering it less reactive. beilstein-journals.org

Pyridine Nitrogen Reactivity: The nitrogen atom of the pyridine ring also possesses a lone pair of electrons in an sp2 orbital and can act as a nucleophile or a base. matanginicollege.ac.ingcwgandhinagar.com It readily reacts with Lewis acids and alkyl halides to form pyridinium salts. wikipedia.org This quaternization of the nitrogen atom introduces a positive charge into the ring, which significantly alters the ring's reactivity, making it more susceptible to both oxidation and reduction. wikipedia.org

However, the pyridine ring itself is considered electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iqlibretexts.org This deactivation makes electrophilic aromatic substitution difficult. gcwgandhinagar.comlibretexts.org Conversely, it makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the electron density is lowest. uoanbar.edu.iqyoutube.comquora.com Reactions with strong nucleophiles can lead to nucleophilic aromatic substitution, displacing a leaving group if one is present, or even a hydride ion in reactions like the Chichibabin reaction, which yields 2-aminopyridine (B139424) derivatives. wikipedia.orgyoutube.com

Condensation Reactions with Carbonyl Compounds: Imine Formation

The primary amine of Pyridin-2-ylmethanamine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comfiveable.melibretexts.org This reaction is a cornerstone of its chemistry, serving as a gateway to a wide range of derivatives. The formation of an imine is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comwikipedia.orglibretexts.org

The general mechanism proceeds through the following steps:

Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged species known as an iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine. libretexts.org

To drive the equilibrium towards the product, water is typically removed from the reaction mixture, for example, by using a Dean-Stark apparatus or drying agents. nih.gov The resulting imine can be isolated or used in situ for subsequent reactions, such as reduction to form a secondary amine in a process known as reductive amination. masterorganicchemistry.comwikipedia.org

Table 2: General Reaction Scheme for Imine Formation

Reactant 1Reactant 2ConditionsProduct
Pyridin-2-ylmethanamineAldehyde (R-CHO) or Ketone (R-CO-R')Acid catalyst, removal of waterPyridin-2-ylmethyl-imine

Oxidative Transformations of the Aminomethyl Group

The aminomethyl group of Pyridin-2-ylmethanamine is susceptible to oxidative transformations, although the specific oxidation of this compound is not extensively detailed in the provided search results. However, related transformations provide insight into potential pathways. Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common reaction for pyridine and its derivatives, typically achieved using peracids. wikipedia.org This N-oxide is more activated for both electrophilic and nucleophilic attack than the parent pyridine. matanginicollege.ac.in

While direct oxidation of the aminomethyl group to a carbonyl function (aldehyde) can be challenging, studies on related structures suggest various outcomes depending on the oxidant and reaction conditions. For example, oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide with reagents like peracetic acid or m-chloroperbenzoic acid resulted in multiple products, highlighting the complexity of such reactions. nih.gov Attempts to synthesize 5,10,15,20-tetrakis(pyridin-2-ylmethyl)porphyrin by oxidizing the corresponding alcohol to an aldehyde proved difficult, suggesting the aldehyde may be unstable. academie-sciences.fr In some contexts, oxidative fusion reactions involving a (pyridin-2-ylmethyl)porphyrin precursor have been attempted, indicating another potential pathway for oxidative transformation. academie-sciences.fr

Reductive Pathways and Derivative Formation

A primary reductive pathway involving Pyridin-2-ylmethanamine is reductive amination (also known as reductive alkylation). wikipedia.orgresearchgate.netlibretexts.org This powerful method is used to synthesize secondary and tertiary amines in a controlled manner, avoiding the overalkylation issues often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

The process occurs in two main stages, which can often be performed in a single pot: wikipedia.org

Imine Formation: Pyridin-2-ylmethanamine reacts with an aldehyde or ketone to form an intermediate imine, as described in section 3.3. wikipedia.org

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction step. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound and is stable in weakly acidic conditions that favor imine formation. masterorganicchemistry.comwikipedia.orggoogle.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org This methodology allows for the synthesis of a wide array of N-substituted Pyridin-2-ylmethanamine derivatives. google.com Furthermore, the pyridine ring itself can be reduced to a piperidine (B6355638) ring under more vigorous conditions, such as catalytic hydrogenation (H₂/Ni) or with sodium in ethanol (B145695). uoanbar.edu.iq

Table 3: Common Reducing Agents in Reductive Amination

Reducing AgentAbbreviationKey FeaturesReference
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of carbonyls; stable in mild acid. masterorganicchemistry.comwikipedia.org
Sodium TriacetoxyborohydrideNaBH(OAc)₃A common and mild alternative to NaBH₃CN. wikipedia.org
Sodium BorohydrideNaBH₄Can reduce both imines and carbonyls, requiring careful condition control. masterorganicchemistry.comwikipedia.org
Catalytic HydrogenationH₂/Pd, H₂/Pt, H₂/NiCan be used for direct reductive amination. wikipedia.org

Chemoselectivity and Regioselectivity in Complex Reaction Systems

In complex reaction systems, the presence of two distinct nucleophilic nitrogen atoms in Pyridin-2-ylmethanamine raises questions of chemoselectivity and regioselectivity.

Chemoselectivity: The relative reactivity of the primary amine versus the pyridine nitrogen often dictates the outcome of a reaction. In acylation or alkylation reactions, the primary amine is generally the more nucleophilic and reactive site under neutral or basic conditions. However, the reaction conditions, particularly pH, can be used to control selectivity. In strongly acidic media, the primary amine is protonated and its nucleophilicity is suppressed, which could potentially allow for reactions to occur at the less basic (but still available) pyridine nitrogen. beilstein-journals.org

Regioselectivity: When the pyridine ring itself undergoes nucleophilic substitution, the reaction is highly regioselective. Due to the electron-withdrawing nature of the ring nitrogen, nucleophilic attack is strongly favored at the C2 (α) and C4 (γ) positions, which bear a partial positive charge. uoanbar.edu.iqquora.com The intermediate anion formed by attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. youtube.comquora.com Attack at the C3 (β) position does not allow for this stabilization, making it significantly less favorable. youtube.com Therefore, in reactions like the Chichibabin amination or substitution of a leaving group on the ring, the incoming nucleophile will preferentially add to the C2 or C4 position. wikipedia.orgyoutube.com

Coordination Chemistry of Pyridin 2 Ylmethanamine Hydrochloride As a Bidentate and Multidentate Ligand

Ligand Field Theory and Electronic Structure of Pyridin-2-ylmethanamine (B45004) Complexes

Ligand Field Theory (LFT) provides a robust framework for describing the electronic structure and bonding in coordination complexes of pyridin-2-ylmethanamine. wikipedia.org LFT is an extension of molecular orbital theory applied to transition metal complexes. wikipedia.org When pyridin-2-ylmethanamine coordinates to a transition metal ion, its donor nitrogen atoms interact with the metal's d-orbitals, causing them to split into different energy levels. The nature and magnitude of this splitting are determined by the geometry of the complex and the properties of the ligand. wikipedia.org

The pyridin-2-ylmethanamine ligand presents two distinct donor sites: a sigma (σ) donating primary amine and a pyridine (B92270) ring which is a weaker σ-donor but also capable of pi (π) interactions. wikipedia.org The pyridine ring, in particular, can act as a π-acceptor, engaging in π-backbonding with metal d-orbitals of appropriate symmetry (dxy, dxz, dyz). wikipedia.orgwikipedia.org This interaction can further stabilize the complex and influence the d-orbital splitting energy (Δ). The combination of a strong σ-donating amine and a π-accepting pyridine ring places pyridin-2-ylmethanamine in an intermediate position in the spectrochemical series.

The electronic structure of these complexes dictates their magnetic properties and UV-visible spectra. The d-d electronic transitions between the split d-orbitals give rise to characteristic absorption bands, which are the primary cause of color in these transition metal complexes. wikipedia.org The energy of these transitions is directly related to the ligand field splitting parameter, Δ, which is influenced by the metal ion, its oxidation state, and the coordination environment provided by the ligand.

Formation of Metal Coordination Complexes: Stoichiometry and Geometry

Pyridin-2-ylmethanamine readily forms stable complexes with various metal ions. The stoichiometry and geometry of these complexes are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-ions or solvent molecules.

In mononuclear complexes, a single metal center is coordinated by one or more pyridin-2-ylmethanamine ligands. As a bidentate ligand, it typically forms five-membered chelate rings with the metal ion. nih.gov Common stoichiometries for mononuclear complexes include 1:1, 1:2, and 1:3 metal-to-ligand ratios, leading to a variety of coordination geometries. For instance, a 1:1 complex with two additional monodentate ligands (like halides) can result in a four-coordinate tetrahedral or square planar geometry. inorgchemres.org A 1:2 complex with two additional monodentate ligands often adopts a six-coordinate octahedral geometry. nih.gov The complex [Fe(pyCH2NH2)3]2+ is an example of a 1:3 complex, where three bidentate ligands coordinate to a single iron(II) center, resulting in an octahedral geometry. wikipedia.org

The table below summarizes representative geometries of mononuclear complexes involving pyridyl-amine type ligands.

Metal IonStoichiometry (M:L)Other LigandsCoordination Geometry
Cu(II)1:12 x Halide (Br⁻, Cl⁻)Distorted Square Planar
Cu(II)1:1Formate, m-hydroxybenzoateDistorted Square-Pyramidal nih.gov
Fe(II)1:3NoneOctahedral wikipedia.org

While pyridin-2-ylmethanamine itself primarily acts as a chelating ligand in mononuclear complexes, its derivatives are instrumental in constructing dinuclear and polynuclear structures. nih.gov By incorporating pyridin-2-ylmethanamine units into larger, bridging ligands, it is possible to create complex architectures where two or more metal centers are linked together.

For example, ligands designed with multiple pyridin-2-ylmethanamine moieties can simultaneously coordinate to different metal ions, acting as a bridge. nih.gov The resulting dinuclear or polynuclear complexes can exhibit interesting magnetic or catalytic properties arising from the interaction between the metal centers. nih.govmdpi.com The formation of these higher-order structures often involves self-assembly processes, where the specific geometry of the ligand dictates the final structure, such as double helical dinuclear complexes. nih.gov One example is the dinuclear complex [Mn2Cl4(C24H23N3)2(H2O)], where a derivative ligand binds to two manganese(II) centers, which are further bridged by chloride ions. nih.gov

Spin Crossover Phenomena in Transition Metal Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. mdpi.comresearchgate.net This transition is accompanied by significant changes in magnetic, optical, and structural properties. researchgate.netmdpi.com

Iron(II) complexes with a d⁶ electron configuration are particularly well-known for exhibiting SCO. mdpi.com For SCO to occur, the energy difference between the LS and HS states must be comparable to the thermal energy (kBT). This requires a specific ligand field strength around the metal ion. mdpi.com Complexes of pyridin-2-ylmethanamine have been shown to exhibit this behavior. Specifically, salts of the tris-chelate complex [Fe(pyCH2NH2)3]2+ (where pyCH2NH2 is pyridin-2-ylmethanamine) display temperature-dependent spin crossover. wikipedia.org At low temperatures, the complex is in the diamagnetic low-spin state, but as the temperature increases, it transitions to the paramagnetic high-spin state. This demonstrates that the ligand field provided by three coordinating pyridin-2-ylmethanamine molecules is finely tuned to allow for this spin-state switching. wikipedia.orgmdpi.com

Design and Synthesis of Polymeric and Macrocyclic Ligands Incorporating Pyridin-2-ylmethanamine Subunits

The pyridin-2-ylmethanamine unit is a valuable building block for the synthesis of more elaborate ligand systems, including macrocycles and coordination polymers. nih.govresearchgate.net The design principles for these larger structures often rely on connecting multiple pyridin-2-ylmethanamine subunits through various organic linkers. researchgate.netmdpi.com

The synthesis of macrocyclic ligands frequently employs template-directed reactions, where a metal ion directs the condensation of precursor molecules to form a cyclic structure. nih.gov For instance, a [2+2] Schiff base condensation between a dialdehyde (B1249045) functionalized with pyridine groups and a diamine can yield macrocyclic ligands in the presence of a suitable template ion. nih.gov By using pyridin-2-ylmethanamine as a starting material to create more complex diamine or dialdehyde precursors, it can be incorporated into these macrocyclic frameworks, which are designed to selectively bind specific metal ions. semanticscholar.org

Coordination polymers are formed when a bridging ligand connects multiple metal centers in a repeating fashion, extending into one, two, or three dimensions. mdpi.comrsc.org Ligands containing two or more pyridin-2-ylmethanamine units, oriented in divergent directions, can act as the repeating link in these polymeric structures. The resulting materials can exhibit interesting properties like porosity or unique magnetic behavior.

One of the most significant and widely studied ligands derived from pyridin-2-ylmethanamine is Tris(2-pyridylmethyl)amine (B178826) (TPMA or TPA). unipd.itresearchgate.net TPMA is a tripodal, tetradentate ligand synthesized by the alkylation of pyridin-2-ylmethanamine with two equivalents of 2-(chloromethyl)pyridine (B1213738). wikipedia.orgrsc.org

Bis(pyridin-2-ylmethyl)amine Derivatives

Bis(pyridin-2-ylmethyl)amine (bpma) and its derivatives are well-established tridentate ligands that coordinate to metal centers through the two pyridine nitrogen atoms and the secondary amine nitrogen. nih.gov The flexibility of the bpma scaffold allows for the formation of stable complexes with a variety of transition metal ions, influencing their geometric and electronic properties.

The coordination of bpma derivatives to metal ions such as cobalt(II), iron(II), copper(II), manganese(II), zinc(II), and cadmium(II) has been extensively studied. researchgate.netacs.orgacs.org In these complexes, the ligand typically adopts a meridional or facial coordination mode. For instance, the reaction of bpma with cobalt(II) can lead to the formation of [Co(bpma)2]2+ complexes. researchgate.net Similarly, iron(II) complexes with bpma derivatives have been synthesized and characterized, showing interesting magnetic and electrochemical properties. researchgate.net

The nature of the substituents on the bpma ligand can significantly impact the properties of the resulting metal complexes. For example, functionalization of the secondary amine or the pyridine rings can alter the ligand's steric bulk and electronic properties, thereby tuning the catalytic activity and stability of the metal complexes.

Table 1: Selected Metal Complexes of Bis(pyridin-2-ylmethyl)amine (bpma) Derivatives

Metal Ion Complex Formula Coordination Geometry Reference
Cobalt(II) [Co(bpma)2]2+ Octahedral researchgate.net
Iron(II) [Fe(bpma)Cl2] Distorted trigonal bipyramidal researchgate.net
Copper(II) [Cu(bpma)Cl2] Distorted square pyramidal acs.org
Manganese(II) [Mn(bpma)Cl2] Distorted trigonal bipyramidal acs.org
Zinc(II) [Zn(bpma)Cl2] Distorted trigonal bipyramidal acs.org
Cadmium(II) [Cd(bpma)Cl2] Distorted trigonal bipyramidal acs.org
Mercury(II) [Hg(bpma)2]2+ Distorted trigonal prismatic acs.org

Applications of Pyridin-2-ylmethanamine Complexes in Catalysis

Complexes derived from pyridin-2-ylmethanamine and its derivatives have emerged as versatile catalysts in a range of organic transformations. The ability to tune the steric and electronic properties of these ligands allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.

Asymmetric Catalysis and Stereocontrol

Chiral pyridine-containing ligands are crucial in the field of asymmetric catalysis. researchgate.net While specific examples focusing solely on pyridin-2-ylmethanamine hydrochloride are not extensively detailed in the provided search results, the broader class of chiral pyridine ligands, including pyridine-oxazoline (Pyox) derivatives, demonstrates the potential for stereocontrol. For instance, palladium complexes of sterically hindered Pyox ligands have been successfully employed in the asymmetric 1,n-remote aminoacetoxylation of unactivated internal alkenes, yielding products with high enantioselectivity. nih.gov This highlights the principle that chiral ligands derived from a pyridine scaffold can effectively induce asymmetry in catalytic reactions. The development of chiral variants of pyridin-2-ylmethanamine could therefore offer new opportunities in asymmetric synthesis.

Redox Catalysis

The redox activity of metal complexes is often harnessed for catalytic oxidation and reduction reactions. Copper(II) complexes incorporating pentadentate amine-pyridine ligands have been investigated as molecular catalysts for the electrocatalytic oxidation of water. researchgate.net The ligand framework plays a critical role in stabilizing the metal center in different oxidation states and facilitating the electron transfer processes required for catalysis. Similarly, oxidovanadium(IV) complexes with redox-active monoiminoacenaphthenone ligands have demonstrated high catalytic activity in the oxidation of alkanes and alcohols. mdpi.com These examples underscore the potential of pyridin-2-ylmethanamine-type ligands in designing catalysts for redox transformations, where the pyridine moiety can modulate the redox potential of the metal center.

Atom Transfer Radical Polymerization (ATRP)

Copper complexes of tris(2-pyridylmethyl)amine (TPMA), a prominent derivative of pyridin-2-ylmethanamine, are among the most active catalysts for Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The TPMA ligand forms a stable complex with copper(I), which acts as the activator in the polymerization process. The catalytic activity can be further enhanced by introducing electron-donating substituents on the pyridine rings of the TPMA ligand, which increases the reducing power of the Cu(I) complex. researchgate.net The success of TPMA-based catalysts has established pyridin-2-ylmethanamine derivatives as a key class of ligands for controlled polymerization. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyridin-2-ylmethanamine Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of pyridine-based ligands in the synthesis of MOFs and coordination polymers is well-documented, as the nitrogen atom of the pyridine ring is an excellent coordination site for a wide range of metal ions. researchgate.netnih.govmdpi.com

While specific examples of MOFs built directly from this compound are not prevalent in the initial search results, the general principles of MOF construction using pyridyl ligands are applicable. The bifunctional nature of pyridin-2-ylmethanamine, with its pyridine and amine donor groups, makes it a potentially valuable building block for creating multidimensional frameworks. By carefully selecting the metal center and reaction conditions, it is possible to direct the self-assembly process to form porous materials with potential applications in gas storage, separation, and catalysis. For example, coordination polymers have been synthesized using N,N'-bis(pyridine-4-yl)formamidine, demonstrating how pyridyl-amine ligands can bridge metal centers to form extended structures. mdpi.com The incorporation of pyridin-2-ylmethanamine or its derivatives into such frameworks could introduce specific functionalities and properties.

Exploration of Pyridin 2 Ylmethanamine Hydrochloride Derivatives and Structural Analogs

Substituted Pyridin-2-ylmethanamine (B45004) Derivatives: Electronic and Steric Effects

The introduction of substituents onto the pyridine (B92270) ring of pyridin-2-ylmethanamine allows for the fine-tuning of its molecular properties. These modifications operate through two primary mechanisms: electronic effects, which alter the electron density distribution within the molecule, and steric effects, which pertain to the spatial arrangement and bulk of the atoms.

Electronic effects are dictated by the electron-donating or electron-withdrawing nature of the substituent. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen and influence the reactivity of the molecule. Conversely, electron-withdrawing groups (EWGs), like halogens or nitro groups, decrease the electron density of the ring. This reduction in electron density can impact reaction rates; for instance, the rate of substitution of chloride by thiourea (B124793) nucleophiles in related palladium(II) complexes increases with the presence of an electron-withdrawing substituent on an attached phenyl moiety. researchgate.net

Steric effects arise from the physical bulk of the substituent groups. Large substituents near a reactive center can hinder the approach of reagents, a phenomenon known as steric hindrance. rsc.org In the context of metal complex formation, bulky substituents on the pyridine ring, particularly at the 2- or 6-positions, can lower the formation constants of the resulting complexes. rsc.org This effect is often driven by a decrease in entropy, which can be attributed to a reduced freedom of rotation for the coordinating pyridine ligand. rsc.org The interplay between electronic and steric effects is crucial in designing derivatives with specific reactivity and coordination properties.

Halogen atoms (F, Cl, Br, I) are common substituents in pyridine chemistry, acting primarily as electron-withdrawing groups through induction. The synthesis of halogenated pyridin-2-ylmethanamine analogs can be achieved through various synthetic routes. For example, a patent describes the synthesis of 2-carboxamido-5-methyl-6-chloropyridine as an intermediate, which can then be converted to the corresponding pyridin-2-ylmethanamine derivative. google.com

The introduction of a halogen, such as in a chlorophenyl group attached to a related pyridine structure, significantly alters the electronic landscape of the molecule. ontosight.aipharmaffiliates.com These analogs are valuable in coordination chemistry and materials science. For example, in a study of palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands, it was found that the strong trans effect of the pyridine ring facilitates the substitution of a chloride ligand trans to it. researchgate.net The presence of an electron-withdrawing substituent, such as a halogen, on the phenyl moiety was observed to increase the rate of this substitution reaction. researchgate.net

Alkyl groups (e.g., methyl, -CH3) and alkoxy groups (e.g., methoxy (B1213986), -OCH3) are typically considered electron-donating substituents. Alkyl groups donate electron density through an inductive effect, while alkoxy groups can donate through resonance. The introduction of a methyl group on the pyridine ring can increase the basicity of the molecule and influence its coordination chemistry. rsc.org

However, the position of the alkyl group is critical due to steric effects. A methyl group at the 2- or 6-position of a pyridine ring can create steric hindrance around the nitrogen atom, which can impede its ability to coordinate with metal ions, thereby lowering the stability of the resulting complexes. rsc.org This steric effect can be a dominant factor, sometimes overriding the electronic contributions. rsc.org The synthesis of multi-substituted pyridines, including those with alkyl groups, is an active area of research, with methods developed to control the selective preparation of non-symmetrically substituted derivatives. nih.govnih.gov A patent for the synthesis of pyridin-2-yl-methylamine intermediates includes examples with methyl substituents, such as 2-carboxamido-5-methyl-6-chloropyridine. google.com

Fusing a second heterocyclic ring, such as imidazole (B134444), to the pyridine scaffold of pyridin-2-ylmethanamine or its precursors (like 2-aminopyridine) creates bicyclic systems with distinct and often enhanced properties. Imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines are two prominent classes of such fused heterocycles. These compounds are known for their structural rigidity and extended π-electron systems, which can give rise to interesting photophysical properties.

The synthesis of these derivatives often involves the cyclization of a suitable 2-aminomethylpyridine or 2-aminopyridine (B139424) precursor. For instance, imidazo[1,5-a]pyridines can be efficiently prepared via the cyclization of 2-picolylamines (another name for pyridin-2-ylmethanamines) with electrophilically activated nitroalkanes. An efficient synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives has also been developed starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine.

Imidazo[1,2-a]pyridines are typically synthesized through cyclocondensation reactions involving 2-aminopyridines. These fused systems are foundational structures in various applications and their synthesis and modification are a major focus in organic chemistry.

Isomeric and Positional Analogs (e.g., Pyridin-3-ylmethanamine, Pyridin-4-ylmethanamine)

The position of the aminomethyl group on the pyridine ring significantly affects the molecule's physical and chemical properties. Pyridin-2-ylmethanamine, pyridin-3-ylmethanamine, and pyridin-4-ylmethanamine are positional isomers, each with a unique electronic distribution and steric profile that influences properties like basicity, boiling point, and ligand-binding capabilities.

The basicity of the pyridine nitrogen is influenced by the position of the electron-withdrawing aminomethyl group. In the 2- and 4-positions, the substituent can more effectively interact with the ring's π-system through resonance, which can affect the electron density at the ring nitrogen. The basicity of the exocyclic amine is also affected by its proximity to the ring nitrogen. The pKa of the conjugate acid of 4-aminopyridine (B3432731) (9.17) is significantly higher than that of 2-aminopyridine (6.86), indicating that the 4-isomer is a stronger base. quora.com This trend is informative for understanding the relative basicities of the corresponding methanamine isomers.

The physical properties also differ among the isomers, as illustrated in the table below. These differences arise from variations in dipole moment and intermolecular hydrogen bonding capabilities, which are dictated by the geometry of each isomer.

Comparison of Physical Properties of Pyridin-ylmethanamine Isomers
PropertyPyridin-2-ylmethanaminePyridin-3-ylmethanaminePyridin-4-ylmethanamine
CAS Number3731-51-9 nih.gov3731-52-0 stenutz.eu3731-53-1 biosynth.com
Molecular FormulaC₆H₈N₂ nih.govC₆H₈N₂ stenutz.euC₆H₈N₂ biosynth.com
Molar Mass108.14 g/mol nih.gov108.14 g/mol stenutz.eu108.14 g/mol biosynth.com
Boiling Point203 °C wikipedia.org220-221 °C230 °C biosynth.com
Melting Point-20 °C wikipedia.org-23 °C-8 °C biosynth.com
Density1.049 g/cm³ wikipedia.org1.058 g/mL1.065 g/cm³ biosynth.com

N-Alkylated and N-Acylated Derivatives

Modification of the primary amine of the methanamine side chain through alkylation (addition of an alkyl group) or acylation (addition of an acyl group) yields secondary or tertiary amines and amides, respectively. These reactions alter the steric bulk, hydrogen-bonding capability, and nucleophilicity of the nitrogen atom.

N-Alkylation involves the reaction of pyridin-2-ylmethanamine with an alkyl halide or other alkylating agents. This process can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. However, specialized methods have been developed for selective monoalkylation. For instance, N-aminopyridinium salts have been used as ammonia (B1221849) surrogates to achieve the selective synthesis of secondary amines. rsc.org

N-Acylation is the reaction of the amine with an acylating agent like an acid chloride or anhydride (B1165640) to form an amide. This transformation is generally straightforward. For example, N-(pyridin-2-ylmethyl)acetamide can be synthesized from pyridin-2-ylmethanamine. nih.gov The resulting amide group has significantly different electronic properties compared to the amine; the lone pair on the nitrogen is delocalized onto the adjacent carbonyl group, making the nitrogen much less basic and nucleophilic. N-acylation is a fundamental reaction in peptide synthesis and has been extensively applied in both liquid-phase and solid-phase synthesis. researchgate.net

Schiff Bases Derived from Pyridin-2-ylmethanamine and Their Metal Complexes

Pyridin-2-ylmethanamine readily undergoes a condensation reaction with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) functional group. The resulting Schiff base ligands are highly versatile in coordination chemistry because they possess multiple donor atoms (the imine nitrogen and the pyridine nitrogen), allowing them to act as bidentate or multidentate ligands for a variety of metal ions.

The synthesis typically involves refluxing equimolar amounts of pyridin-2-ylmethanamine (also known as 2-picolylamine) and a suitable carbonyl compound in a solvent like ethanol (B145695). For instance, a novel Schiff base was synthesized by condensing 2-picolylamine with 5-methylthiophene-2-carboxaldehyde.

These Schiff base ligands form stable complexes with a range of transition metals, including copper(II), zinc(II), palladium(II), and platinum(II). The coordination of the metal ion often enhances the biological or catalytic properties of the organic ligand. In many cases, the ligand coordinates to the metal center through both the pyridine nitrogen and the imine nitrogen, forming a stable chelate ring. The geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) is determined by the metal ion, its oxidation state, and the stoichiometry of the ligands. For example, palladium(II) and platinum(II) complexes have been synthesized from Schiff base ligands derived from pyridin-2-ylmethanamine and pyrrole-2-carboxaldehyde.

Pyrimidin-2-ylmethanamine Hydrochloride as a Related Heterocyclic Amine

Pyrimidin-2-ylmethanamine hydrochloride is a significant structural analog of Pyridin-2-ylmethanamine hydrochloride, distinguished by the substitution of the pyridine ring with a pyrimidine (B1678525) ring. This alteration from a six-membered aromatic ring with one nitrogen atom (pyridine) to one with two nitrogen atoms (pyrimidine) modifies the electronic properties and spatial arrangement of the molecule. This compound is recognized primarily as a valuable synthetic intermediate in the pharmaceutical industry. medchemexpress.comcymitquimica.com

Research indicates its utility as a reagent in the synthesis of more complex molecules. xinnuopharma.com For example, it is used in the creation of spirocyclic acylguanidines, which have been investigated as beta-secretase (BACE1) inhibitors for potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. xinnuopharma.com It also serves as an intermediate in the laboratory-scale research and development of other chemical and pharmaceutical compounds, including certain sulfonamides. hsppharma.com The core structure, featuring the aminomethyl group attached to a diazine ring, makes it a versatile building block for introducing the pyrimidin-2-ylmethyl moiety into larger molecular frameworks.

Phenyl(pyridin-2-yl)methanamine Hydrochloride and Other Aryl-Substituted Analogs

Aryl-substituted analogs of this compound represent a broad class of compounds where an aryl group is introduced to the core structure. A primary example is Phenyl(pyridin-2-yl)methanamine hydrochloride, where a phenyl group is substituted at the methylene (B1212753) carbon, directly linking it to both the pyridine ring and the amine group. matrix-fine-chemicals.com This substitution significantly increases the molecule's steric bulk and lipophilicity compared to the parent compound.

The strategic addition of aryl groups to the Pyridin-2-ylmethanamine scaffold is a common approach in medicinal chemistry to explore structure-activity relationships (SAR). By varying the position and nature of the aryl substituent, researchers can modulate the compound's pharmacological properties. For instance, research into a series of 2-aryl substituted pyridine derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides identified them as highly potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. nih.govnih.gov In this context, the 2-aryl pyridine portion of the molecule serves as a key region for receptor interaction, and modifications can lead to compounds with potential applications in treating neuropathic pain. nih.gov

Another example of an aryl-substituted analog is (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride, where the pyridine ring is attached to a phenyl ring, which in turn is connected to the methanamine group. Such modifications highlight the versatility of the pyridin-2-ylmethanamine framework in generating diverse chemical entities for investigation as novel therapeutic agents. The synthesis of these analogs often involves modern coupling reactions, such as the Suzuki reaction, to attach the aryl groups to the pyridine core. nih.gov

Comparative Data of Pyridin-2-ylmethanamine Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Core HeterocycleKey Structural Feature
Pyridin-2-ylmethanamine C₆H₈N₂108.14PyridineUnsubstituted methanamine
Pyrimidin-2-ylmethanamine Hydrochloride C₅H₈ClN₃145.59PyrimidinePyrimidine ring instead of pyridine
Phenyl(pyridin-2-yl)methanamine Hydrochloride C₁₂H₁₃ClN₂220.7PyridinePhenyl group on the methylene carbon

Computational and Theoretical Investigations of Pyridin 2 Ylmethanamine Hydrochloride

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the properties of molecules and materials.

Geometry Optimization and Conformer Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Pyridin-2-ylmethanamine (B45004) hydrochloride, this process is crucial for determining the most stable three-dimensional structure. The presence of the flexible aminomethyl side chain suggests the possibility of multiple conformers.

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a potential energy surface scan by systematically rotating the C-C and C-N bonds of the side chain to identify all low-energy conformers. nih.gov The optimized geometries would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s).

Table 1: Representative Geometric Parameters from a Related Pyridine (B92270) Derivative

ParameterMolecule AMolecule B
C-N-C-C Torsion Angle (°)67.4(5)-69.3(5)
Dihedral Angle between Pyridyl Rings (°)84.0(2)83.2(2)

Data from a crystallographic study of N-(Pyridin-2-ylmethyl)pyridin-2-amine. nih.govresearchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govaimspress.com

For pyridine-containing compounds, the HOMO is often characterized by π-orbitals delocalized over the pyridine ring, while the LUMO is typically a π*-antibonding orbital. researchgate.net In Pyridin-2-ylmethanamine hydrochloride, the protonation of the amine group would lower the energy of the orbitals associated with this group due to the increased positive charge. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Theoretical studies on related pyridine derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV. scirp.orgnih.gov It is expected that this compound would exhibit a similar gap, indicating a relatively stable electronic structure.

Table 2: Representative Frontier Orbital Energies from a Related Pyridine Derivative

OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
HOMO-LUMO Gap4.83

Data from a DFT study on quinoline (B57606) (benzo[b]pyridine). scirp.org

Quantum Chemical Descriptors (Mulliken Charges, Reactivity Indices)

Quantum chemical descriptors provide quantitative measures of various electronic properties and reactivity trends.

Mulliken Charges: Mulliken population analysis is a method for estimating partial atomic charges from the results of a quantum chemistry calculation. researchgate.net These charges provide insight into the distribution of electrons within the molecule and can help identify electrophilic and nucleophilic sites. In this compound, the nitrogen atom of the pyridine ring is expected to have a negative Mulliken charge, making it a potential site for electrophilic attack. Conversely, the protonated aminomethyl group will carry a significant positive charge, making the hydrogen atoms susceptible to interaction with nucleophiles. The carbon atoms adjacent to the nitrogen in the pyridine ring are also expected to have altered charge distributions. researchgate.net

Reactivity Indices: Based on the HOMO and LUMO energies, several reactivity indices can be calculated:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η). nih.gov

These indices are valuable in predicting the global reactivity of the molecule. A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater propensity to act as an electrophile.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment. researchgate.net

For this compound in solution, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds or longer, a representative ensemble of conformations can be generated, providing a more complete picture of its flexibility than static DFT calculations. nih.gov

Analyze Solvation Structure: MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed analysis of the solvation shell around the solute. This includes the number of solvent molecules, their orientation, and the strength of their interactions with different parts of the this compound molecule. researchgate.net

Study Ion Pairing: The interaction between the pyridinium-methanaminium cation and the chloride anion can be investigated. MD simulations can reveal whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions in solution.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. nih.gov

For reactions involving this compound, computational studies could be employed to:

Identify Reaction Pathways: For a given reaction, multiple pathways may be possible. DFT calculations can be used to evaluate the energetics of each potential pathway to determine the most likely mechanism.

Characterize Transition States: A transition state is a high-energy, unstable configuration of atoms that represents the energy barrier that must be overcome for a reaction to occur. Computational methods can locate the geometry of the transition state and calculate its energy, which is crucial for determining the reaction rate. Frequency calculations are used to confirm that a located structure is a true transition state (it will have exactly one imaginary frequency corresponding to the reaction coordinate). rsc.org

Investigate Reactivity: By studying the electronic structure of the transition state, insights into the factors that influence the reactivity of this compound can be gained. This includes understanding the role of the pyridine ring and the protonated amino group in stabilizing or destabilizing the transition state.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is determined by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.

For this compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: The protonated amino group is a strong hydrogen bond donor, and it will form strong hydrogen bonds with the chloride anion. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Ion-Pairing Interactions: Strong electrostatic interactions will exist between the positively charged pyridinium-methanaminium cation and the negatively charged chloride anion.

π-π Stacking: The pyridine rings of adjacent molecules can engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other. The geometry of these interactions (e.g., face-to-face or offset) can be determined from crystal structure data. nih.gov

Hydrogen Bonding Networks

In related crystalline structures containing pyridinium (B92312) and chloride ions, extensive hydrogen-bonding is observed. For instance, in the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, intermolecular hydrogen bonds involving the chloride counter-anions and lattice water molecules are prevalent. nih.gov These interactions, along with C—H⋯Cl contacts, create a complex supramolecular assembly. nih.gov It is anticipated that in the crystal lattice of this compound, the N-H protons of the ammonium (B1175870) group form strong charge-assisted hydrogen bonds with the chloride ions. Additionally, C-H···Cl interactions involving the pyridine ring and methylene (B1212753) group hydrogens likely contribute to the stability of the crystal packing. These networks of hydrogen bonds dictate the three-dimensional arrangement of the ions in the crystal.

A representative table of potential hydrogen bond geometries, based on similar structures, is presented below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···Cl~0.91~2.20~3.10~170
C-H···Cl~0.95~2.80~3.70~150

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. mdpi.com

For this compound, the Hirshfeld surface is expected to reveal prominent red areas corresponding to the N-H···Cl hydrogen bonds. Weaker C-H···Cl interactions would also be visible as paler red or white regions on the surface.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a related cadmium complex containing a pyridin-2-ylmethylamine derivative and a chloride ion, the dominant interactions were found to be H···H, Cl···H/H···Cl, and C···H/H···C contacts. nih.govnih.govresearchgate.net Similarly, in the crystal structure of methylone hydrochloride, H···H and Cl···H interactions make up a significant portion of the total Hirshfeld surface. mdpi.com

Based on these related studies, a hypothetical breakdown of the intermolecular contacts for this compound is presented in the following table.

Intermolecular ContactPercentage Contribution
H···H~40-50%
Cl···H/H···Cl~20-30%
C···H/H···C~10-20%
N···H/H···N<5%
C···C<5%

The fingerprint plot for this compound would likely show characteristic sharp spikes for the Cl···H contacts, indicating the prevalence of hydrogen bonding. The large, diffuse region of H···H contacts would signify the van der Waals interactions between the outer surfaces of the molecules.

Spectroscopic Property Prediction (NMR, IR) using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. humanjournals.comdocumentsdelivered.com These calculations can provide theoretical IR and NMR spectra that aid in the interpretation of experimental data.

For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), could be employed to optimize the molecular geometry and calculate the vibrational frequencies and NMR chemical shifts. physchemres.orgresearchgate.net The calculated vibrational frequencies are typically scaled to account for anharmonicity and systematic errors in the computational method.

The predicted IR spectrum would show characteristic peaks for the N-H stretching vibrations of the ammonium group, C-H stretching of the pyridine ring and methylene group, and various bending and ring deformation modes. The calculated spectrum can help in the definitive assignment of the experimental IR bands.

Similarly, the 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The theoretical chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. A table of expected and hypothetically calculated vibrational frequencies and NMR chemical shifts is provided below.

Predicted Vibrational Frequencies (IR)

Vibrational ModeExpected Wavenumber (cm-1)
N-H stretch (ammonium)3200-3400
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2800-3000
C=N, C=C stretch (ring)1400-1600

Predicted 1H and 13C NMR Chemical Shifts

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Pyridine-H7.0-9.0120-150
Methylene-H~4.0~45
Amino-H8.0-10.0-

In Silico Docking Studies of Ligand-Target Interactions (e.g., enzymes, receptors, proteins)

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.idijper.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. smolecule.com Pyridine derivatives are known to interact with a variety of biological targets. mdpi.comnih.gov

Docking studies involving this compound as a ligand could be performed to explore its potential interactions with various enzymes, receptors, or other proteins. The protonated amino group and the aromatic pyridine ring are key features for potential interactions. The positively charged ammonium group can form strong hydrogen bonds and electrostatic interactions with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in a protein's active site. mdpi.com The pyridine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

A hypothetical docking study of this compound with a generic enzyme active site might reveal the interactions summarized in the table below.

Interaction TypeLigand MoietyProtein Residue Example
Hydrogen BondingAmmonium group (-NH3+)Aspartate, Glutamate
π-π StackingPyridine ringPhenylalanine, Tyrosine
Cation-π InteractionPyridine ring (as pyridinium)Tryptophan
Hydrophobic InteractionMethylene group (-CH2-)Leucine, Valine

The results of such docking studies, typically reported as a binding energy or docking score, can help to rank the binding affinity of the ligand for the target protein and guide further experimental investigations. mdpi.com

Advanced Applications in Organic Synthesis

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

Pyridin-2-ylmethanamine (B45004) hydrochloride is a highly valued building block in synthetic organic chemistry due to the presence of two reactive sites: the primary amine and the pyridine (B92270) ring. smolecule.com This bifunctionality allows it to be a foundational component in the synthesis of more elaborate molecules with diverse functionalities. smolecule.com The primary amine group can readily undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, to introduce new substituents and build molecular complexity. Simultaneously, the nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers, which is a key feature in the development of catalysts and functional materials. smolecule.com

The hydrochloride salt form is often used as a stable starting reagent in synthetic protocols. google.com Its application extends to the creation of intricate ligands, such as tris(2-pyridylmethyl)amine (B178826), by utilizing the reactivity of the aminomethyl group. wikipedia.org The structural framework provided by Pyridin-2-ylmethanamine is a recurring motif in coordination chemistry and is integral to the synthesis of complex ligands and catalysts. smolecule.com

Preparation of Heterocyclic Compounds Beyond Pyridine Scaffolds

The utility of Pyridin-2-ylmethanamine hydrochloride extends to the construction of fused heterocyclic systems, demonstrating its role in creating scaffolds more complex than a simple pyridine ring.

A significant application of Pyridin-2-ylmethanamine and its derivatives is in the synthesis of the imidazo[1,5-a]pyridine (B1214698) core, a privileged scaffold in medicinal chemistry. ukzn.ac.zaresearchgate.net This bicyclic system is constructed by forming a five-membered imidazole (B134444) ring fused to the pyridine moiety.

In one established method, a derivative, (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, serves as a key intermediate. researchgate.netlew.ro This amine undergoes a one-pot reaction involving cyclization with reagents like triphosgene (B27547) or thiophosgene (B130339) to directly yield 3-substituted imidazo[1,5-a]pyridine derivatives. researchgate.netlew.ro The reaction proceeds by forming an isocyanate or isothiocyanate in situ, which then undergoes intramolecular cyclization onto the pyridine nitrogen, followed by tautomerization to furnish the aromatic fused system. lew.ro

Another synthetic strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org This process is believed to proceed through the formation of an amidinium species, which is primed for a 5-exo-trig cyclization involving the pyridine ring, ultimately leading to the desired imidazo[1,5-a]pyridine structure after elimination steps. beilstein-journals.org

Table 1: Synthesis of Imidazo[1,5-a]pyridine Derivatives

Starting Material Reagent(s) Product Reference
(3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine Triphosgene, NaHCO₃ 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol lew.ro

Pyridin-2-ylmethanamine derivatives are also instrumental in synthesizing quinazoline (B50416) ring systems, another important class of nitrogen-containing heterocycles. researchgate.netopenmedicinalchemistryjournal.com A modern approach involves the synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones through the annulation of substituted anthranilic esters with N-pyridyl ureas. nih.gov

The key N-pyridyl urea (B33335) intermediates are readily prepared from pyridin-2-yl amine precursors. The subsequent reaction with an anthranilic ester involves the formation of an N-aryl-N′-pyridyl urea, which then undergoes a cyclocondensation reaction to form the fused quinazolinedione heterocycle. nih.gov This metal-free process is notable for its efficiency and tolerance of various functional groups, providing a direct route to complex heterocyclic structures from simple pyridine-based starting materials. nih.gov

Table 2: Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione

Step Reactants Key Intermediate/Product Reference
1. Urea Formation Pyridin-2-amine derivative N,N-dialkyl-N′-(pyridine-2-yl)urea nih.gov

Catalytic Applications in Organic Transformations

The pyridine scaffold inherent in this compound is a cornerstone in the development of various catalytic systems, spanning both organocatalysis and metal-free transformations.

Pyridine and its derivatives are well-established as effective organocatalysts, leveraging the basic and nucleophilic character of the nitrogen atom. researchgate.net While Pyridin-2-ylmethanamine itself is more commonly used as a ligand, its structural motif is integral to more complex pyridine-based organocatalysts. These catalysts are employed in a wide array of chemical transformations, including acylation, borylation, and heterocyclization reactions. researchgate.net The pyridine core can activate substrates and facilitate bond formation without the need for a metal center, embodying a key principle of organocatalysis.

The drive towards more sustainable chemical synthesis has spurred the development of metal-free catalytic systems, where pyridine derivatives play a crucial role. researchgate.net Transition-metal-free approaches for the synthesis of heterocyclic compounds often rely on the intrinsic reactivity of molecules containing the pyridine unit.

For instance, the synthesis of imidazo[1,5-a]pyridines can be achieved through a transition-metal-free sp³ C-H amination reaction mediated by molecular iodine. rsc.org This method involves the oxidative annulation of 2-pyridyl ketones and alkylamines, compounds structurally analogous to derivatives of Pyridin-2-ylmethanamine. Furthermore, metal-free aziridination of unactivated olefins has been demonstrated using N-aminopyridinium salts, which generate a highly electrophilic N-pyridinium iminoiodinane intermediate capable of nitrogen-group transfer. nih.gov These examples highlight how the electronic properties of the pyridine ring can be harnessed to promote complex reactions without the involvement of transition metals.

Role in Environmentally Benign Synthetic Methodologies

Pyridin-2-ylmethanamine and its derivatives have emerged as significant ligands in the development of environmentally benign synthetic methodologies. Their utility in green chemistry primarily stems from their ability to form stable and efficient catalysts, particularly when immobilized on solid supports, which facilitates catalyst recovery and reuse—a core principle of sustainable chemistry.

The structure of Pyridin-2-ylmethanamine, featuring both a pyridine ring and a primary amine, allows it to act as a versatile bidentate ligand, forming stable complexes with various transition metals. smolecule.com These complexes have demonstrated high catalytic activity in a range of organic transformations. A key strategy in green chemistry is the heterogenization of homogeneous catalysts to simplify product purification and enable catalyst recycling. smolecule.com

A notable example of this approach is the immobilization of a Picolylamine–Ni(II) complex on silica-coated magnetic nanoparticles (Fe3O4@SiO2). This novel catalytic system has been successfully employed for the one-pot synthesis of substituted pyridine derivatives. nih.gov The use of magnetic nanoparticles as a support is particularly advantageous as it allows for the easy separation of the catalyst from the reaction mixture using an external magnet. This method avoids the need for traditional, often energy-intensive, separation techniques like distillation or chromatography.

Research has demonstrated the high efficiency and recyclability of such catalysts. For instance, the Picolylamine–Ni(II) complex supported on magnetic nanoparticles has been shown to be reusable for several cycles without a significant loss in its catalytic activity. nih.gov This robustness is a critical factor in the design of sustainable chemical processes.

The table below summarizes the findings related to the application of a recyclable Picolylamine-based catalyst in the synthesis of pyridine derivatives, highlighting its performance and reusability.

Catalyst SystemReaction TypeReaction ConditionsProduct YieldCatalyst ReusabilityReference
Picolylamine–Ni(II) complex on Fe3O4@SiO2 magnetic nanoparticlesOne-pot synthesis of substituted pyridinesSolvent-free, 80°CHigh to excellent yieldsRecyclable for at least 5 cycles with minimal loss of activity nih.gov
Table 1. Performance of a Recyclable Picolylamine-Based Catalyst in Green Synthesis

Contributions to Materials Science

Crystal Engineering and Supramolecular Assembly

The specific molecular structure of Pyridin-2-ylmethanamine (B45004), with its distinct hydrogen bond donor (the amine group) and acceptor (the pyridine (B92270) nitrogen) sites, makes it an excellent candidate for crystal engineering and the construction of predictable supramolecular assemblies. smolecule.comnih.gov The hydrochloride salt form introduces a protonated amine or pyridine, enhancing the strength and directionality of hydrogen bonds through electrostatic interactions. These non-covalent interactions, including hydrogen bonds and π-π stacking, are fundamental in guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govmdpi.com

In the context of host-guest chemistry, Pyridin-2-ylmethanamine can be encapsulated by macrocyclic hosts to form stable supramolecular complexes. A notable example is its assembly with symmetrical tetramethylcucurbit researchgate.neturil (TMeQ researchgate.net). acs.org Isothermal titration calorimetry (ITC) has been used to quantify the thermodynamics of this host-guest complexation, revealing a 1:1 binding stoichiometry. acs.org The process is driven by favorable changes in both enthalpy and entropy, indicating a strong and effective combination between the host and guest molecules. acs.org

Thermodynamic Parameters for the Supramolecular Assembly of Pyridin-2-ylmethanamine (AMPy) with TMeQ researchgate.net
ParameterValueUnit
Association Constant (K_a)5.373 &times; 106M&ndash;1
Enthalpy Change (&Delta;H)-51.29kJ mol&ndash;1
Entropy Change (&Delta;S)-43.19J mol&ndash;1 K&ndash;1
Gibbs Free Energy Change (&Delta;G)-38.42kJ mol&ndash;1

The study of such assemblies provides insight into molecular recognition processes and is crucial for designing crystalline materials with tailored architectures and properties. acs.orgrsc.org The ability of the protonated 2-aminopyridinium cation to act as a "glue" linking inorganic polyanions through strong hydrogen bonds further illustrates its role in creating ordered organic-inorganic hybrid materials. nih.gov

Development of Functional Materials via MOF Integration

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridin-2-ylmethanamine and its derivatives are valuable in this field as they can act as the organic linkers or as functionalizing agents for the MOF structure. smolecule.com The pyridine and amine groups provide effective coordination sites for binding to metal centers, forming stable frameworks. smolecule.comcymitquimica.com

The integration of these pyridine-containing ligands is a strategy to introduce specific functionalities into MOFs. For example, a Zirconium(IV)-based MOF functionalized with a derivative of Pyridin-2-ylmethanamine has been shown to exhibit excellent fluorescence sensing capabilities for detecting heavy metal cations such as Cu²⁺ and Hg²⁺. Furthermore, the confinement of pyridine derivatives within a MOF host structure can create systems capable of photoinduced electron-transfer. nih.gov These host-guest compounds can form long-lived charge-separated states upon UV-light irradiation, leading to distinct color changes and endowing the MOF materials with tunable photoresponsive properties. nih.gov The ability to decorate the pore walls of MOFs with pyridine and amine functionalities is a practical strategy for applications such as the high-capacity removal of nitrogen-containing compounds from solutions. researchgate.net

Applications of Pyridin-2-ylmethanamine in MOF-Based Functional Materials
MOF SystemRole of Pyridine MoietyResulting FunctionalityReference
Zr(IV)-based MOFFunctionalizing LigandFluorescence sensing of heavy metals (Cu²⁺, Hg²⁺)
Magnesium-based MOFGuest MoleculePhotoinduced electron-transfer nih.gov
Various MOFsPore Wall DecorationAdsorption of nitrogen-containing compounds researchgate.net

Applications in Polymer Chemistry and New Material Development

In polymer chemistry, Pyridin-2-ylmethanamine hydrochloride serves as a valuable building block for synthesizing functional polymers. cymitquimica.combiosynth.com Its bifunctional nature allows it to be incorporated into polymer chains either as a monomer or as a modifying agent in post-polymerization reactions. This introduces the reactive primary amine and the metal-coordinating pyridine group into the final material.

One significant application is the development of polymer-supported catalysts. By immobilizing metal complexes of Pyridin-2-ylmethanamine derivatives onto a polymer backbone, it is possible to create recyclable catalytic systems. smolecule.com This approach combines the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Another application involves the functionalization of existing polymer resins. For instance, poly(styrene-co-maleic anhydride) resin can be functionalized with Pyridin-2-ylmethanamine to create a material with a high affinity for specific ions, which has been demonstrated in the adsorption of uranium from aqueous solutions. acs.org The presence of pyridine functional groups in polymers, such as in poly(2-vinylpyridine), provides strong interactions with acids, metals, and polar substrates, making them useful in coatings and adhesives. polysciences.com

The use of Pyridin-2-ylmethanamine and related structures in polymer science is part of a broader effort to develop new materials with advanced properties for specialized applications, ranging from environmental remediation to catalysis. smolecule.comacs.orgmdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Research

Correlation of Structural Features with Biological and Catalytic Activities

The biological and catalytic activities of pyridine (B92270) derivatives are intricately linked to their structural features. The type, position, and electronic properties of substituents on the pyridine ring can dramatically influence the compound's efficacy and mode of action.

A key factor in the antiproliferative activity of pyridine derivatives is the nature of their substituents. Studies have shown that the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups can enhance antiproliferative effects against various cancer cell lines. nih.govnih.gov Conversely, the introduction of halogen atoms or other bulky groups into the structure tends to result in lower antiproliferative activity. nih.govnih.gov Similarly, for 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom significantly boosts antibacterial activity, a phenomenon attributed to the reduction of the electron cloud density of the pyridine ring. nih.gov

The electronic properties of these substituents are also critical. For instance, in 9-(pyridin-2'-yl)-aminoacridines, the presence of electron-withdrawing groups on the pyridine ring enhances the molecule's ability to interact with double-stranded DNA. mdpi.comnih.gov In the case of imidazo[4,5-b]pyridine derivatives, specific alkyl substitutions are correlated with increased antibacterial potency; the presence of a methyl group at the C5 position enhances activity, which is further increased by the addition of another methyl group at the C3 position. mdpi.com The addition of organic groups such as amino, hydroxyl, methoxy, sulfamide, and hydrazide has also been noted to generally increase the biological activities of pyridine compounds. nih.gov

Table 1: Structure-Activity Relationships of Pyridine Derivatives
Compound ClassStructural FeatureEffect on ActivityReference
Pyridine Derivatives-OMe, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activity nih.govnih.gov
Pyridine DerivativesHalogen atoms, bulky groupsLowered antiproliferative activity nih.govnih.gov
9-(pyridin-2'-yl)-aminoacridinesElectron-withdrawing groupsPromoted interaction with dsDNA mdpi.comnih.gov
Imidazo[4,5-b]pyridinesMethyl group at C5 positionEnhanced antibacterial activity mdpi.com
Imidazo[4,5-b]pyridinesAdditional methyl group at C3Further enhanced antibacterial activity mdpi.com
3-(pyridine-3-yl)-2-oxazolidinonesFluorine atomSignificantly improved antibacterial activity nih.gov

Investigation of Molecular Recognition Processes

Pyridin-2-ylmethanamine (B45004) and its analogues are adept at molecular recognition, a process governed by their ability to form specific interactions with biological targets and metal ions. As a bidentate ligand, pyridin-2-ylmethanamine can coordinate with metal ions through both its pyridine nitrogen and the nitrogen of the aminomethyl group. smolecule.comwikipedia.org This property is fundamental to its role in coordination chemistry and has been explored through techniques like molecular docking to predict binding affinities. smolecule.com

The interaction with metal ions is exemplified by the formation of a copper (II) complex where the metal ion binds to oxygen and nitrogen atoms of a pyridin-2-ylmethanamine derivative. nih.gov Beyond metal coordination, these compounds interact with biological macromolecules. For example, derivatives like 9-(pyridin-2'-yl)-aminoacridines bind to DNA, a process that is strengthened by electron-withdrawing substituents that enhance electrostatic attraction to the DNA's phosphate (B84403) backbone. mdpi.comnih.gov X-ray crystallography studies have also provided detailed insights into the non-covalent interactions, such as those between the indole (B1671886) ring and pyridine coenzymes, revealing the specific geometries of these molecular recognition events. nih.gov

Modulation of Cellular Processes and Pathways by Imidazo-pyridine Derivatives

Imidazo-pyridine derivatives, a significant class of compounds structurally related to pyridin-2-ylmethanamine, are known to influence a multitude of cellular pathways, making them promising therapeutic agents. mdpi.comresearchgate.netdntb.gov.uaconsensus.app Their structural similarity to purines allows them to interact with biological systems in diverse ways. mdpi.comdntb.gov.uaconsensus.app

One notable example is the synthetic imidazo[1,2-a]pyridine (B132010) derivative known as MIA, which exerts anti-inflammatory effects by suppressing key signaling pathways. nih.gov MIA has been shown to diminish the DNA-binding activity of NF-κB and reduce the phosphorylation of STAT3, both of which are critical in inflammatory responses. nih.gov Furthermore, this compound modulates apoptosis-related proteins by suppressing the expression of anti-apoptotic Bcl-2 and up-regulating the pro-apoptotic BAX protein. nih.gov

Other imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Selenylated versions of these compounds can induce cell senescence and oxidative stress in chronic myeloid leukemia cells. nih.gov Additionally, certain imidazopyridine derivatives show inhibitory effects on key proteins that regulate cell death, such as inhibitors of apoptosis proteins (IAPs) and the myeloid cell leukemia 1 (Mcl-1) protein. researchgate.net

Table 2: Cellular Pathways Modulated by Imidazo-pyridine Derivatives
Derivative ClassModulated Pathway/ProcessObserved EffectReference
Imidazo[1,2-a]pyridine (MIA)NF-κB and STAT3 signalingSuppression of inflammatory response nih.gov
Imidazo[1,2-a]pyridine (MIA)Bcl-2/BAX expressionInduction of apoptosis nih.gov
Imidazo[1,2-a]pyridinesPI3K/AKT/mTOR pathwayInhibition, leading to cell cycle arrest and apoptosis nih.gov
Selenylated Imidazo[1,2-a]pyridineCell senescence and oxidative stressInduction in leukemia cells nih.gov
ImidazopyridinesIAPs and Mcl-1 proteinsInhibition researchgate.net

Enzyme Interaction Studies and Elucidation of Enzymatic Mechanisms

The therapeutic potential of pyridin-2-ylmethanamine derivatives often stems from their ability to specifically interact with and inhibit enzymes. Detailed kinetic and structural studies have elucidated the mechanisms behind these interactions.

Pyridine carboxamide derivatives, for instance, have been identified as potent urease inhibitors. mdpi.com The most active compounds in this series, such as 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and pyridine-2-yl-methylene hydrazine carboxamide, exhibit IC50 values in the low micromolar range. mdpi.com Molecular docking studies reveal that their inhibitory action is a result of hydrogen bonding, π–π stacking, and van der Waals interactions within the enzyme's active site. mdpi.com

Another area of significant research is the development of pyridine-based cholinesterase inhibitors for potential use in treating neurodegenerative diseases. nih.gov A specific carbamate (B1207046) derivative of pyridine was found to be a highly potent inhibitor of human acetylcholinesterase (hAChE) with an IC50 of 0.153 µM. nih.gov Molecular modeling suggests a mixed inhibition mechanism, with the compound binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

The enzymatic targets for these compounds are diverse. Imidazo[4,5-b]pyridine derivatives have shown inhibitory effects on methionyl-tRNA synthetase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.com Furthermore, the enzyme-catalyzed formation of the pyridine ring itself is a subject of study. In the biosynthesis of thiopeptide natural products, a pyridine synthase enzyme (TbtD) facilitates a [4+2]-cycloaddition to form the core heterocycle, with a conserved tyrosine residue playing a crucial role in the final dehydration and aromatization step. nih.gov

Table 3: Enzyme Inhibition by Pyridine Derivatives
CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)Urease1.07 ± 0.043 µM mdpi.com
Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)Urease2.18 ± 0.058 µM mdpi.com
Pyridine carbamate derivative (compound 8)Human Acetylcholinesterase (hAChE)0.153 ± 0.016 μM nih.gov
Pyridine carbamate derivative (compound 11)Human Butyrylcholinesterase (hBChE)0.828 ± 0.067 μM nih.gov
Imidazo[4,5-b]pyridine derivative (compound 20)Methionyl-tRNA synthetase (T. brucei)&lt; 50 nM mdpi.com

Antimicrobial Activity: Structure-Dependent Efficacy and Mechanisms

Derivatives of pyridin-2-ylmethanamine exhibit a broad spectrum of antimicrobial activities, and their efficacy is highly dependent on their specific chemical structures. Research has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. smolecule.com

The substitution pattern on the pyridine ring is a critical determinant of antimicrobial potency. For example, a study of C-2 and C-6 substituted pyridines showed modest activity against a panel of bacteria and fungi including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. researchgate.net In contrast, certain 2-aminopyridine (B139424) derivatives have demonstrated very high potency. One such compound, containing a cyclohexylamine (B46788) moiety, was particularly effective against the Gram-positive bacteria S. aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of just 0.039 µg/mL. mdpi.com This suggests that the cyclohexylamine group is crucial for its activity. mdpi.com

Imidazo[4,5-b]pyridine derivatives have also been explored for their antibacterial properties, with studies showing greater sensitivity in Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli. mdpi.com Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives are effective against Gram-positive bacteria. nih.gov The mechanism of these oxazolidinone compounds involves the destruction of the bacterial cell shape and the inhibition of biofilm formation, with the introduction of fluorine atoms significantly enhancing their activity. nih.gov Thienopyridine derivatives have also shown strong antimicrobial effects against E. coli, B. mycoides, and C. albicans. researchgate.net

Table 4: Antimicrobial Activity of Pyridine and Imidazo-pyridine Derivatives
Compound Class/DerivativeTarget MicroorganismActivity (MIC)Reference
2-Aminopyridine derivative (2c)S. aureus, B. subtilis0.039 µg/mL mdpi.com
Imidazo[4,5-b]pyridine derivative (2)B. cereus0.07 mg/mL mdpi.com
Thienopyridine derivative (12a)E. coli0.0195 mg/mL researchgate.net
Thienopyridine derivative (12a)B. mycoides, C. albicans&lt; 0.0048 mg/mL researchgate.net
3-(pyridine-3-yl)-2-oxazolidinones (21b, 21d, 21f)Gram-positive bacteriaStrong activity, similar to linezolid nih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Pyridin-2-ylmethanamine (B45004) hydrochloride in solution. Both ¹H (proton) and ¹³C NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.

Upon formation of the hydrochloride salt from the free base (Pyridin-2-ylmethanamine), protonation occurs on the basic nitrogen atoms. This leads to significant changes in the chemical shifts (δ) of nearby protons and carbons, primarily due to the deshielding effect of the positive charge.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Pyridin-2-ylmethanamine hydrochloride, the protons on the pyridine (B92270) ring are expected to shift downfield compared to the free base. This is a characteristic effect of forming a pyridinium (B92312) ion. The α-proton (adjacent to the nitrogen) is the most affected. The protons of the aminomethyl group (-CH₂NH₃⁺) also experience a downfield shift upon protonation, and a broad signal for the ammonium (B1175870) protons (N-H) would be observable. The integration of these signals corresponds to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will show downfield shifts for the carbon atoms of the pyridine ring upon protonation. The carbon atoms closest to the protonated nitrogen (C2 and C6) will exhibit the most substantial change. The methylene (B1212753) carbon (-CH₂-) will also be shifted downfield.

Expected ¹H NMR Chemical Shifts (ppm) Expected ¹³C NMR Chemical Shifts (ppm)
Pyridine Ring Protons: Pyridine Ring Carbons:
H-6: ~8.6-8.8 (doublet)C-2: ~150-152
H-3: ~7.6-7.8 (doublet)C-6: ~148-150
H-4: ~8.1-8.3 (triplet of doublets)C-4: ~140-142
H-5: ~7.5-7.7 (triplet)C-3: ~127-129
Methylene Protons (-CH₂-): ~4.3-4.5 (singlet)C-5: ~124-126
Ammonium Protons (-NH₃⁺): Broad signal, variable positionMethylene Carbon (-CH₂-): ~45-47
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation patterns of Pyridin-2-ylmethanamine. When analyzing the hydrochloride salt, techniques like electrospray ionization (ESI) are typically used. In the mass spectrometer, the salt dissociates, and the resulting spectrum corresponds to the protonated free base, [C₆H₈N₂ + H]⁺.

The molecular weight of the free base is 108.14 g/mol . Therefore, the mass spectrum would show a prominent molecular ion peak (M+H)⁺ at an m/z (mass-to-charge ratio) of approximately 109.

Electron Ionization (EI) mass spectrometry of the free base reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 108. The most abundant fragment, known as the base peak, typically appears at m/z 80, resulting from the loss of the aminomethyl radical (-•CH₂NH₂). Another significant fragment is often seen at m/z 79, corresponding to the pyridinium cation.

Ion Type m/z (Mass/Charge) Identity
Molecular Ion (EI)108[C₆H₈N₂]⁺
Protonated Molecule (ESI)109[C₆H₉N₂]⁺
Key Fragment80[C₅H₄N]⁺
Key Fragment79[C₅H₅N]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinguished from its free base primarily by the appearance of bands associated with the pyridinium and ammonium ions.

Key expected absorptions include:

N-H Stretching: A broad and strong absorption band in the region of 2500-3200 cm⁻¹ is characteristic of the stretching vibrations of the N-H bonds in both the pyridinium (Py-H⁺) and the aminomethyl ammonium (-CH₂NH₃⁺) groups. This broadness is due to extensive hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the aromatic ring are observed in the 1400-1650 cm⁻¹ region. Upon protonation, these bands often shift to higher frequencies compared to the free base. For instance, a band around 1640 cm⁻¹ can be attributed to the pyridinium ring.

N-H Bending: The bending vibrations for the -NH₃⁺ group are expected to appear around 1500-1600 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Ammonium/Pyridinium)2500-3200Broad, Strong
Aromatic C-H Stretch3000-3150Sharp, Medium
Pyridinium Ring C=C, C=N Stretch1600-1650Medium-Strong
N-H Bend (Ammonium)1500-1600Medium
Pyridinium Ring C=C, C=N Stretch1450-1550Medium-Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

A standard RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter for achieving good peak shape and retention for an amine compound.

Detection: UV detection is highly effective, as the pyridine ring possesses a strong chromophore that absorbs UV light, typically around 254-260 nm.

Analysis: The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic feature for identification under specific chromatographic conditions.

HPLC Parameter Typical Condition
Mode Reversed-Phase (RP-HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Buffered Water (pH adjusted)
Detection UV at ~254 nm
Flow Rate ~1.0 mL/min

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. While the specific crystal structure of this compound (monohydrochloride) is not publicly available in crystallographic databases, analysis of related structures provides insight into its expected solid-state conformation. For instance, the crystal structures of aminomethyl-substituted pyridine dihydrochlorides and other salts have been reported. mdpi.com

A crystallographic analysis of this compound would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.

Protonation Site(s): It would unambiguously confirm which nitrogen atom(s) are protonated. In the case of a monohydrochloride, it is expected that the more basic aminomethyl nitrogen would be protonated. In a dihydrochloride (B599025) salt, both the aminomethyl and the pyridine nitrogen atoms would be protonated. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Novel Analogs with Tailored Reactivity

The synthesis of new analogs of Pyridin-2-ylmethanamine (B45004) with customized reactivity is a promising avenue for future research. While classical methods like the hydrogenation of 2-cyanopyridine (B140075) are well-established, modern synthetic strategies can unlock access to a broader range of functionalized molecules. Future efforts will likely focus on:

Advanced Synthetic Protocols: Exploring and optimizing modern synthetic methodologies such as cyclo-condensation, cyclization, and cycloaddition reactions will be crucial for creating diverse pyridine-based structures. ijpsonline.com Techniques like microwave-assisted synthesis have already demonstrated the potential for high-yield production of pyridine (B92270) derivatives. ijpsonline.com

Derivatization Strategies: The development of novel derivatization techniques will allow for the fine-tuning of the electronic and steric properties of the molecule. For instance, the introduction of various substituents on the pyridine ring or the amine group can significantly alter the compound's reactivity and coordination behavior. Methods such as reductive amination of cyanohydrins and copper-catalyzed "click" chemistry have already been employed to create functionalized ligands. smolecule.com

Diastereodivergent Reactions: The use of Pyridin-2-ylmethanamine as a reactant in diastereodivergent Mannich reactions highlights its potential in asymmetric synthesis. Future work could expand on this to develop a wider range of chiral analogs for applications in stereoselective catalysis and pharmaceuticals.

Synthetic MethodDescriptionPotential Outcome
Reductive AminationDirect reaction of aldehydes with the amine group under mild conditions using reagents like sodium cyanoborohydride. smolecule.comCreation of N-substituted analogs with varied functional groups.
Click ChemistryCopper-catalyzed azide-alkyne cycloaddition to functionalize the molecule with triazole groups. smolecule.comDevelopment of ligands for metal-organic frameworks and other complex structures.
Cross-Coupling ReactionsSuzuki-Miyaura reactions to introduce aryl or heteroaryl groups onto the pyridine ring. mdpi.comSynthesis of analogs with extended conjugation and modified electronic properties.

Exploration of New Catalytic Applications

Pyridin-2-ylmethanamine's ability to act as a bidentate ligand is fundamental to its application in coordination chemistry and catalysis. smolecule.com Future research will likely broaden the scope of its catalytic applications:

Transition Metal Catalysis: While its role in ruthenium-based transfer hydrogenation catalysts is known, there is significant potential to explore its use with other transition metals for a variety of organic transformations. smolecule.com The development of platinum complexes with its derivatives for anticancer applications suggests a wider therapeutic potential for its metallic complexes. smolecule.com

Asymmetric Catalysis: Building on its use in diastereodivergent reactions, novel chiral derivatives could be designed as ligands for a range of asymmetric catalytic processes, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Polymer-Supported Catalysis: The immobilization of Pyridin-2-ylmethanamine-metal complexes on polymer supports offers a pathway to recyclable and more sustainable catalytic systems. smolecule.com This approach has been demonstrated for Henry and aldol (B89426) reactions and could be extended to other catalytic processes. smolecule.com

Advanced Computational Modeling for Predictive Research

Computational modeling and simulation are indispensable tools for accelerating scientific discovery. mdpi.com For Pyridin-2-ylmethanamine hydrochloride, future computational studies will be crucial for:

Predicting Reaction Outcomes: Quantum chemical calculations can be employed to model reaction mechanisms and predict the outcomes of synthetic transformations, aiding in the rational design of new synthetic routes and analogs.

Designing Novel Catalysts: Molecular modeling can be used to design new metal complexes with optimized catalytic activity and selectivity. By simulating the interaction between the ligand, metal center, and substrates, researchers can predict the performance of potential catalysts before their synthesis.

Understanding Biological Activity: Molecular docking studies can provide insights into the binding of Pyridin-2-ylmethanamine derivatives to biological targets, helping to elucidate their mechanisms of action and guide the design of more potent therapeutic agents. smolecule.com

Computational TechniqueApplicationPotential Impact
Density Functional Theory (DFT)Elucidating electronic structure and reactivity of analogs and metal complexes.Guiding the synthesis of molecules with desired electronic properties.
Molecular DockingSimulating the interaction of derivatives with biological macromolecules. smolecule.comIdentifying potential drug targets and optimizing ligand binding.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics and stability of metal complexes and biological systems.Understanding the behavior of catalysts and drug-receptor complexes over time.

Integration into Advanced Materials and Nanotechnology

The unique structural and electronic properties of Pyridin-2-ylmethanamine make it an attractive building block for advanced materials. Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The incorporation of Pyridin-2-ylmethanamine and its derivatives as ligands in MOFs can lead to materials with tailored functionalities. For example, a Zr(IV)-based MOF functionalized with this compound has shown promise for the fluorescent sensing of heavy metal cations like Cu²⁺ and Hg²⁺. Further exploration could lead to MOFs for gas storage, separation, and catalysis.

Functional Polymers: Polymerizing derivatives of Pyridin-2-ylmethanamine or grafting them onto existing polymer backbones can create functional materials with applications in areas such as catalysis, ion exchange, and drug delivery.

Nanoparticle Functionalization: The amine group provides a convenient handle for anchoring the molecule to the surface of nanoparticles, allowing for the modification of their surface properties and the introduction of specific functionalities.

Elucidation of Complex Biological Pathways and Molecular Targets

Derivatives of Pyridin-2-ylmethanamine have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com Future research should aim to:

Identify Specific Molecular Targets: While preliminary studies have shown biological effects, the precise molecular targets and pathways through which these compounds exert their effects are often not fully understood. Techniques such as proteomics and genomics can be used to identify the specific proteins and genes that interact with these molecules.

Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to elucidate the mechanisms of action. For instance, understanding how platinum complexes of its derivatives induce cell death in cancer cells can lead to the development of more effective and targeted cancer therapies. smolecule.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the analogs and their biological activity will be crucial for the rational design of new therapeutic agents with improved potency and selectivity.

Q & A

Synthesis and Optimization

Basic: What are the critical parameters for optimizing the synthesis of pyridin-2-ylmethanamine hydrochloride? Methodological Answer:

  • Reaction Conditions : Temperature (typically 60–100°C), pH (controlled via HCl addition for protonation), and reaction time (12–24 hours) must be optimized to maximize yield and purity. For example, highlights the importance of maintaining anhydrous conditions during amine hydrochloridation.
  • Analytical Validation : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How can enantioselective synthesis of this compound be achieved? Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (-)-menthol) or asymmetric catalysis (e.g., Ru-BINAP complexes) to separate enantiomers. emphasizes the role of stereochemistry in biological activity, necessitating chiral HPLC (e.g., Chiralpak® AD-H column) for enantiomeric excess (ee) quantification .
  • Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to enhance ee yields.

Structural and Purity Characterization

Basic: Which spectroscopic techniques are most reliable for characterizing this compound? Methodological Answer:

  • NMR : ¹H NMR (D₂O, 400 MHz) identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, methylene protons at δ 3.7–4.1 ppm).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 143.1 for C₆H₉N₂Cl) .

Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols? Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to pH 2–12 (buffers) and temperatures (4°C, 25°C, 40°C) for 4 weeks. Monitor degradation via LC-MS. recommends storage at -20°C in desiccated, amber vials to prevent hygroscopic degradation .

Biological Activity and Mechanisms

Basic: What in vitro assays are suitable for preliminary screening of biological activity? Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) at 10–100 µM concentrations.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., α7 nicotinic acetylcholine receptors) with IC₅₀ determination .

Advanced: How can molecular dynamics (MD) simulations elucidate the mechanism of action? Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications (e.g., fluorination at the pyridine ring) .

Data Contradictions and Reproducibility

Advanced: How can researchers resolve discrepancies in reported pharmacological data? Methodological Answer:

  • Meta-Analysis Tools : Apply Higgins’ statistic ( ) to quantify heterogeneity across studies. For example, if >50%, subgroup analyses (e.g., dose-dependent effects) or sensitivity testing (e.g., excluding outlier datasets) are warranted .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

Safety and Handling

Basic: What are the recommended safety protocols for handling this compound? Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4); for inhalation, move to fresh air and monitor for respiratory irritation () .

Advanced: How can in vivo toxicity be predicted from in vitro data? Methodological Answer:

  • QSAR Models : Use tools like ProTox-II to predict hepatotoxicity (e.g., cytochrome P450 inhibition).
  • Metabolite Profiling : Incubate with liver microsomes (e.g., human S9 fraction) to identify reactive metabolites via LC-MS/MS .

Analytical Method Development

Advanced: How can a validated HPLC method be developed for quantifying impurities? Methodological Answer:

  • Column Selection : C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O:ACN, 95:5 to 5:95 over 30 min).
  • Validation Parameters : Assess linearity (R² >0.99), limit of detection (LOD <0.1%), and precision (%RSD <2%) per ICH guidelines. provides an example using pyridin-2-ylmethanamine in a chemosensor study .

Derivative Synthesis and SAR

Advanced: What strategies enhance the bioactivity of pyridin-2-ylmethanamine derivatives? Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at the pyridine ring) to improve metabolic stability ().
  • QSAR Analysis : Use CoMFA or CoMSIA to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.